Uroporphyrin I dihydrochloride

説明

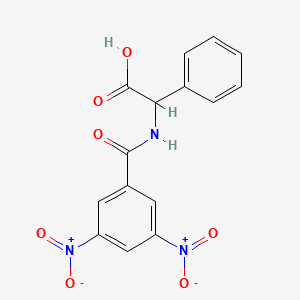

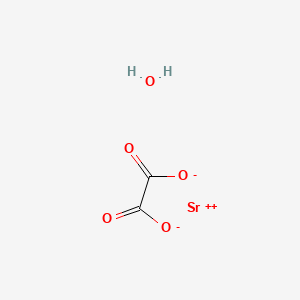

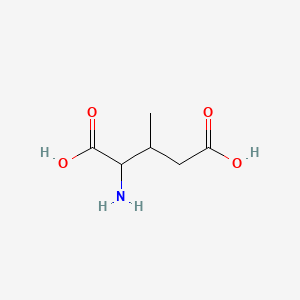

Uroporphyrin I dihydrochloride is a porphyrin derivative . It has an empirical formula of C40H38N4O16 · 2HCl, a CAS Number of 68929-06-6, and a molecular weight of 903.67 . It is a facilitator of carbohydrate metabolism and acts as a cofactor for the enzyme dehydrogenase . It also changes the optical properties of certain compounds .

Synthesis Analysis

The analytical proof of H. Fischer’s structure for uroporphyrin I has been completed, and the structure confirmed by synthesis . Uroporphyrin I, an octacarboxylic acid, may be partially decarboxylated to coproporphyrin I .Molecular Structure Analysis

The molecular structure of Uroporphyrin I dihydrochloride is defined by its empirical formula C40H38N4O16 · 2HCl . It is a porphyrin derivative .Chemical Reactions Analysis

Uroporphyrin I dihydrochloride is involved in various chemical reactions. It is a reagent for the measurement of the antioxidant capacity in biological samples . It also plays a role in the amination reaction .Physical And Chemical Properties Analysis

Uroporphyrin I dihydrochloride is a powder form substance . It is a porphyrin derivative, which are by-products of heme synthesis and are normally present at low levels in blood and other body fluids .科学的研究の応用

Fluorescence in Caries Detection

Uroporphyrin I dihydrochloride demonstrates potential in dental research, particularly for detecting carious lesions. When irradiated with specific wavelengths of light, uroporphyrin exhibits fluorescence, which can be exploited to identify carious lesions. This property was observed in solutions of uroporphyrin I dihydrochloride under different pH conditions, revealing fluorescence bands at various wavelengths, correlating with the spectral band structures found in actual carious lesions (Matošević et al., 2010).

Photosensitizing Capabilities

Uroporphyrin I dihydrochloride's photosensitizing properties have been studied in both in vivo and in vitro settings. Its biological activity was assessed by determining the necrosis produced in murine tumors exposed to light at specific wavelengths, as well as the percentage of cell death in cell culture systems (Nelson, Sun, & Berns, 1986).

Environmental Toxicology

In environmental toxicology, uroporphyrin I dihydrochloride is relevant for studying the effects of aryl hydrocarbon receptor agonists like dioxins and biphenyls. Its accumulation has been observed in fish hepatoma cells exposed to these compounds, providing insights into the mechanisms of chemical-induced uroporphyria (Hahn & Chandran, 1996).

Luminescence Spectroscopy

Uroporphyrin I dihydrochloride is studied for its luminescence properties. Techniques like fluorescence line narrowing and hole burning spectroscopy have been employed to obtain high-resolution spectra, aiding in understanding its role in pathogenic states in organisms (Dian et al., 1992).

Enzymatic Effects

Research has shown that uroporphyrin I can inactivate various cytosolic and mitochondrial enzymes both in light and darkness. This property can be significant in understanding the biochemical pathways and interactions within cells (Afonso, Enríquez de Salamanca, & Batlle, 1996).

Analytical Chemistry

In analytical chemistry, methods involving high-performance liquid chromatography and electrospray ionization tandem mass spectrometry have been developed to characterize hydroxylated derivatives of uroporphyrin I formed by photochemical oxidation. This aids in the detailed study of its chemical properties and reactions (Danton & Lim, 2007).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H38N4O16.2ClH/c45-33(46)5-1-17-21(9-37(53)54)29-14-26-19(3-7-35(49)50)23(11-39(57)58)31(43-26)16-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)15-27-18(2-6-34(47)48)22(10-38(55)56)30(42-27)13-25(17)41-29;;/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBBNDJUGHWSIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H40Cl2N4O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

607-14-7 (Parent) | |

| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(carboxymethyl)-, hydrochloride (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068929066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00887595 | |

| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(carboxymethyl)-, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00887595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

903.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Uroporphyrin I dihydrochloride | |

CAS RN |

68929-06-6 | |

| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(carboxymethyl)-, hydrochloride (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068929066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(carboxymethyl)-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(carboxymethyl)-, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00887595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,8,13,18-tetrakis(carboxymethyl)-21H,23H-porphine-2,7,12,17-tetrapropionic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol](/img/structure/B1595414.png)

![2-[(2-Formamido-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B1595415.png)

![9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1595418.png)

![4-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B1595419.png)